molecular formula C18H8F5NO3 B1604691 Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate CAS No. 921938-61-6

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

Cat. No. B1604691
CAS RN: 921938-61-6
M. Wt: 381.3 g/mol
InChI Key: LKCOLTBNDUOLEF-UHFFFAOYSA-N
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Description

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate, also known as PFPB, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PFPB has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Hypervalent Complex Formation

Research into trifluorosilanes, including compounds similar to pentafluorophenyl 3-(pyridin-2-yloxy)benzoate, has shown that these molecules can form hypervalent complexes with pyridine through intermolecular silicon-nitrogen interactions. This demonstrates the potential of pentafluorophenyl derivatives in supramolecular chemistry for creating versatile binding motifs (Nakash, Gut, & Goldvaser, 2005).

Nitrene Chemistry

Studies on singlet pentafluorophenylnitrene provide insights into the reactivity of pentafluorophenyl groups, indicating their utility in generating reactive intermediates for synthetic applications. Such chemistry might be relevant for reactions involving pentafluorophenyl 3-(pyridin-2-yloxy)benzoate (Poe, Schnapp, Young, Grayzar, & Platz, 1992).

Deoxyfluorination and Amide Bond Formation

The application of pentafluoropyridine in deoxyfluorination of carboxylic acids to acyl fluorides, followed by one-pot amide bond formation, showcases the utility of pentafluorophenyl-related compounds in facilitating complex synthetic transformations. This suggests that derivatives like pentafluorophenyl 3-(pyridin-2-yloxy)benzoate could be useful in similar contexts (Brittain & Cobb, 2021).

Fluorescence Probes Development

Research into novel fluorescence probes for detecting reactive oxygen species underscores the potential of fluorophenyl derivatives in creating sensitive detection tools for biological and chemical applications. This area might benefit from the unique properties of pentafluorophenyl-based compounds (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Silylative Reduction of Pyridines

The silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane, leading to structurally diverse azacyclic compounds, highlights the catalytic versatility of pentafluorophenyl groups. This suggests potential applications in catalysis and synthetic organic chemistry for related compounds (Gandhamsetty, Park, & Chang, 2015).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOLTBNDUOLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640221
Record name Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

CAS RN

921938-61-6
Record name Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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